2,2’-[(1S,2S)-1,2-Diamino-1,2-ethanediyl]bisphenol
2,2’-[(1S,2S)-1,2-Diamino-1,2-ethanediyl]bisphenol
Brand Name:
Vulcanchem
CAS No.:
870991-68-7
VCID:
VC0107496
InChI:
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1
SMILES:
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
Molecular Formula:
C14H16N2O2
Molecular Weight:
244.29 g/mol
2,2’-[(1S,2S)-1,2-Diamino-1,2-ethanediyl]bisphenol
CAS No.: 870991-68-7
Reference Standards
VCID: VC0107496
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
CAS No. | 870991-68-7 |
---|---|
Product Name | 2,2’-[(1S,2S)-1,2-Diamino-1,2-ethanediyl]bisphenol |
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
Standard InChI | InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1 |
Standard InChIKey | MRNPLGLZBUDMRE-KBPBESRZSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2O)N)N)O |
SMILES | C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Canonical SMILES | C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Synonyms | 2,2’-[(1S,2S)-1,2-Diamino-1,2-ethanediyl]bis[phenol]; (S,S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine |
PubChem Compound | 16218375 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume